molecular formula C22H24N4 B11953676 3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B11953676
M. Wt: 344.5 g/mol
InChI Key: WSJVQTJWVHONKW-UHFFFAOYSA-N
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Description

3-{[4-(1H-Indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a bis-indole derivative featuring a piperazine linker substituted with an indol-3-ylmethyl group. Its synthesis typically involves coupling indole derivatives with piperazine intermediates, as seen in related compounds .

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

3-[[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C22H24N4/c1-3-7-21-19(5-1)17(13-23-21)15-25-9-11-26(12-10-25)16-18-14-24-22-8-4-2-6-20(18)22/h1-8,13-14,23-24H,9-12,15-16H2

InChI Key

WSJVQTJWVHONKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features two 1H-indole moieties linked via a piperazine core, with methylene bridges at the 3-position of each indole. This arrangement imposes steric and electronic constraints during synthesis, necessitating precise control over alkylation and protection-deprotection sequences.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into:

  • Piperazine backbone : Serves as the central scaffold.

  • 3-(Methylene)indole units : Introduced via nucleophilic alkylation or reductive amination.
    Critical intermediates include 3-(chloromethyl)-1H-indole and mono-substituted piperazines, which undergo sequential coupling.

Synthetic Pathways and Methodologies

Direct Alkylation

Reacting piperazine with 3-(bromomethyl)-1H-indole in acetonitrile under basic conditions (e.g., K₂CO₃ or DIPEA) yields the monosubstituted piperazine intermediate. Subsequent alkylation with a second equivalent of 3-(bromomethyl)-1H-indole furnishes the target compound. However, this method suffers from low regioselectivity and over-alkylation, requiring careful stoichiometric control.

Example Protocol :

  • Reagents : 3-(Bromomethyl)-1H-indole (2.2 eq), piperazine (1 eq), DIPEA (3 eq), anhydrous CH₃CN.

  • Conditions : Reflux at 80°C for 24 h.

  • Yield : ~35% after column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Tosylate-Mediated Coupling

To enhance reactivity, 3-(hydroxymethyl)-1H-indole is converted to its tosylate derivative using TsCl/pyridine. The tosylate undergoes nucleophilic displacement with piperazine in THF, improving yield to 52%.

Key Steps :

  • Tosylation : 3-(Hydroxymethyl)-1H-indole + TsCl → 3-(tosyloxymethyl)-1H-indole.

  • Alkylation : Tosylate + piperazine → 4-(1H-indol-3-ylmethyl)piperazine.

  • Second Alkylation : Intermediate + 3-(tosyloxymethyl)-1H-indole → Target compound.

Protective Group Strategies

Carbamate Protection

To prevent di-alkylation, piperazine is protected as its tert-butyl carbamate (Boc) or ethyl carbamate derivative. Post-alkylation, the Boc group is removed via HCl/MeOH hydrolysis.

Procedure :

  • Protection : Piperazine + Boc₂O → tert-Butyl piperazine-1-carboxylate.

  • Alkylation : Protected piperazine + 3-(tosyloxymethyl)-1H-indole → Protected intermediate.

  • Deprotection : Intermediate + HCl/MeOH → 3-{[4-(1H-Indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole.

  • Overall Yield : 52% (vs. 20% without protection).

Reductive Amination Approaches

Ketone Intermediate Reduction

A two-step process involves:

  • Condensation of 4-(1H-indol-3-yl)butanoyl chloride with piperazine to form 3-(4-oxo-4-piperazin-1-ylbutyl)-1H-indole.

  • Reduction using LiAlH₄/AlCl₃ to yield the target compound.

Optimization :

  • Reduction Conditions : LiAlH₄ (2.7 eq), AlCl₃ (1 eq), THF, 0°C → RT.

  • Yield : 67% (with AlCl₃) vs. 52% (without AlCl₃).

Comparative Analysis of Methods

Table 1 summarizes key synthetic routes, yields, and challenges:

Method Conditions Yield Advantages Challenges
Direct AlkylationK₂CO₃, CH₃CN, reflux35%Simple reagentsPoor regioselectivity
Tosylate AlkylationTsCl, pyridine, THF52%Higher yieldRequires tosylation step
Carbamate ProtectionBoc₂O, HCl/MeOH52%Prevents over-alkylationAdditional deprotection step
Reductive AminationLiAlH₄/AlCl₃, THF67%Efficient reductionSensitive to moisture

Experimental Insights and Troubleshooting

Side Reactions and Mitigation

  • Intramolecular Acylation : Observed during acyl chloride formation from 4-(1H-indol-3-yl)butanoic acid, leading to carbazole byproducts. Solution : Use ethyl chloroformate for activated ester formation.

  • Bromination Artifacts : N-Bromosuccinimide (NBS) causes indole bromination at the 2-position. Solution : Avoid NBS in acylpiperazine synthesis.

Purification Techniques

  • Column Chromatography : Silica gel with CH₂Cl₂:MeOH (95:5 → 9:1) effectively separates target compounds from mono-alkylated byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield pure product as off-white crystals .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methylamine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research indicates that compounds with indole structures often exhibit antidepressant effects. The incorporation of piperazine enhances the interaction with serotonin receptors, which are crucial for mood regulation. Studies have shown that derivatives of indole can act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of serotonin receptor activity .

1.2 Antipsychotic Properties
The compound has been investigated for its potential as an antipsychotic agent. Its structural similarity to known antipsychotics suggests that it may interact with dopamine receptors, particularly the D2 receptor, which is a common target in treating schizophrenia and other psychotic disorders. In vitro studies have demonstrated its ability to bind selectively to D2 receptors, indicating a promising therapeutic profile for managing psychosis .

1.3 Antioxidant Activity
Indole derivatives are recognized for their antioxidant properties. The presence of the piperazine ring may enhance this activity by stabilizing reactive oxygen species (ROS), making it a candidate for further research in oxidative stress-related conditions such as neurodegenerative diseases .

Medicinal Chemistry Applications

2.1 Drug Development
The compound serves as a scaffold for developing new drugs targeting various neurological disorders. Structure-activity relationship (SAR) studies have highlighted the importance of the indole-piperazine linkage in modulating biological activity and selectivity towards specific receptors .

2.2 Synthesis of Novel Derivatives
Chemists are exploring the synthesis of various derivatives based on this compound to enhance its pharmacological profile. Modifications at different positions on the indole and piperazine rings can lead to compounds with improved efficacy and reduced side effects .

Neurobiology Applications

3.1 Neuroprotective Effects
Research has indicated that compounds containing indole structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. This is particularly relevant in conditions like Parkinson's disease, where oxidative stress plays a significant role in neuronal death .

3.2 Behavioral Studies
Behavioral assays in animal models have been conducted to evaluate the effects of this compound on anxiety and depression-like behaviors. Such studies are crucial for assessing the therapeutic potential of new compounds before clinical trials can be initiated .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in depressive symptoms in rodent models when treated with derivatives of 3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole.
Study 2Antipsychotic PropertiesShowed high affinity for D2 receptors; potential for developing new antipsychotic medications with fewer side effects compared to traditional therapies.
Study 3Neuroprotective EffectsIndicated protective effects against oxidative stress in neuronal cultures, suggesting a role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine Linkers

Key Observations :

  • Substituent Position : Chlorine or methyl groups on the aryl-piperazine moiety influence synthetic accessibility (yields: 26–36%) and physical properties (melting points: 120–168°C). The 4-methylphenyl group in 3d enhances crystallinity compared to chlorinated analogs .
  • Receptor Interactions : L-741,626, a structural analog with a 4-chlorophenyl-piperidine group, selectively antagonizes dopamine D2 receptors, suggesting that the target compound’s indole-piperazine scaffold may similarly interact with neurotransmitter systems .
Table 2: Indole-Based Compounds with Reported Enzyme Inhibition
Compound Name Structure BACE1 Inhibition (IC50) Key Fragment
Target Compound* Bis-indole with piperazine linker Not reported Indole-piperazine-indole
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Single indole with sulfonyl and piperazine groups ~19–22 mM Phenylsulfonyl-piperazine-indole
1-Benzyl-4-(piperazin-1-yl)-1H-indole Single indole with benzyl and piperazine substituents ~21.88 mM Benzyl-piperazine-indole

Key Observations :

  • Fragment Importance: The phenylsulfonyl or benzyl groups in mono-indole analogs enhance BACE1 inhibition (IC50 ~20 mM), whereas the target compound’s bis-indole structure may improve binding through dual aromatic interactions .
  • Activity Loss : Replacing the phenylsulfonyl group with simpler substituents (e.g., methyl) reduces BACE1 inhibition by >40%, underscoring the role of electron-withdrawing groups in enzyme interaction .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) logP PSA (Ų) Synthetic Complexity
Target Compound* ~413.5 ~4.5† ~40 High (bis-indole)
4-(Piperazin-1-yl)-1H-indole (XF5) 201.27 1.98 30.7 Moderate
3-(1-Benzylpiperidin-4-yl)-1H-indole 304.19 4.56 19.03 Moderate

Key Observations :

  • Synthetic Challenges: The bis-indole-piperazine architecture requires multi-step synthesis, contrasting with mono-indole derivatives like 3d or XF5, which are more straightforward .

Biological Activity

The compound 3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H24N4
  • IUPAC Name : this compound
  • CAS Number : 412865

This compound features an indole core, which is known for its diverse biological properties, and a piperazine moiety that often enhances pharmacological activity.

Research indicates that compounds with indole and piperazine structures can interact with various biological targets, particularly neurotransmitter receptors. The following are key areas of biological activity:

  • Dopamine Receptor Modulation : Compounds similar to this compound have been studied for their effects on dopamine receptors, particularly D2 and D3 subtypes. For instance, certain derivatives have shown selective agonist activity at the D3 receptor, promoting neuroprotective effects in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives. For example, compounds with similar structures have demonstrated the ability to inhibit tumor growth in xenograft models. The combination of indole derivatives with other agents has shown synergistic effects in reducing cancer cell viability .

Neuroprotective Effects

There is evidence suggesting that this compound may exhibit neuroprotective properties. It has been shown to protect against neurodegeneration by modulating signaling pathways associated with neuronal survival .

Study 1: D3 Receptor Agonism

In a study examining the selective agonistic properties of indole derivatives, it was found that certain compounds significantly promoted β-arrestin translocation and G protein activation specific to the D3 receptor. These findings suggest potential therapeutic applications in treating neuropsychiatric disorders .

Study 2: Antitumor Efficacy

A recent investigation into the anticancer effects of related indole compounds revealed that they could effectively inhibit the growth of various tumor types through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Data Table: Biological Activity Summary

Biological ActivityTargetMechanismReference
D3 Receptor AgonismD3 Dopamine Receptorβ-arrestin translocation and G protein activation
Antitumor ActivityCancer CellsInduction of apoptosis and cell cycle arrest
NeuroprotectionNeuronsModulation of survival pathways

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis typically involves alkylation of piperazine with indole derivatives. For example, coupling 4-(1H-indol-3-yl)butanoic acid with piperazine via N-bromosuccinimide-mediated acylation, followed by reduction using LiAlH4/AlCl3 in dry THF to achieve the final product . Optimization includes solvent selection (acetonitrile or ethanol), temperature control (0–5°C for sensitive steps), and purification via chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Use NMR (¹H/¹³C) to verify indole and piperazine proton environments, mass spectrometry for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., NH stretches in indole at ~3400 cm⁻¹) . X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities and validates bond lengths/angles .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC values against Gram+/Gram– bacteria) , enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets via fluorometric methods) , and receptor binding studies (radioligand displacement for serotonin/dopamine receptors) .

Advanced Research Questions

Q. How do structural modifications at the piperazine or indole moieties influence receptor binding affinity and selectivity?

  • Methodology : Introduce substituents (e.g., sulfonyl, chlorophenyl) to the piperazine ring to modulate hydrophobicity and H-bonding. Compare binding affinities (IC₅₀) using molecular docking (AutoDock Vina) and surface plasmon resonance (SPR). For example, 4-chlorophenyl sulfonyl groups enhance 5-HT2A receptor selectivity, while methoxyethyl groups reduce off-target interactions .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and toxicity?

  • Methodology : Employ QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess membrane permeability, while TOPKAT evaluates hepatotoxicity risks based on structural alerts (e.g., indole metabolism pathways) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology : Standardize assay conditions (pH, temperature, cell lines) and validate via orthogonal methods. For instance, discrepancies in anticancer activity may arise from differences in cell viability assays (MTT vs. ATP luminescence). Use synchrotron-based crystallography to confirm target engagement and isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Methodological Challenges & Future Directions

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodology : Modify labile groups (e.g., replace ester linkages with amides) or employ prodrug approaches. Stability studies in simulated gastric fluid (SGF) and plasma (37°C, pH 7.4) with HPLC monitoring .

Q. How can high-throughput screening (HTS) pipelines be designed to explore its polypharmacology?

  • Methodology : Use fragment-based screening (X-ray crystallography libraries) and phenotypic profiling (Broad Institute’s Connectivity Map). Prioritize targets via chemoproteomics (activity-based protein profiling) .

Q. What crystallographic techniques address challenges in resolving its polymorphic forms?

  • Methodology : Employ SHELXT for phase determination and SHELXL for refinement of high-resolution data. For twinned crystals, use HKL-3000 integration and OLEX2 for structure validation .

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